Sub-Nanomolar CHK1 Inhibitory Potency: Comparing LY2880070 with LY2603618 (Rabusertib) and GDC-0575
LY2880070 exhibits superior in vitro potency against CHK1 compared to the first-generation clinical candidate LY2603618 (Rabusertib) and is at least equipotent to the more advanced GDC-0575. In biochemical assays, LY2880070 inhibits CHK1 with an IC50 of less than 1 nM . In contrast, LY2603618 demonstrates an IC50 of 7 nM, representing an approximate >7-fold lower potency [1]. GDC-0575, another oral CHK1 inhibitor, has a reported IC50 of 1.2 nM [2].
| Evidence Dimension | CHK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | < 1 nM |
| Comparator Or Baseline | LY2603618 (Rabusertib): 7 nM; GDC-0575: 1.2 nM |
| Quantified Difference | LY2880070 is >7-fold more potent than LY2603618 and ~1.2-fold or more potent than GDC-0575. |
| Conditions | Biochemical kinase inhibition assay (cell-free). |
Why This Matters
Higher biochemical potency may allow for lower effective doses in vivo, potentially widening the therapeutic window, particularly when combined with other cytotoxic agents like gemcitabine.
- [1] King C, et al. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor. Invest New Drugs. 2014;32(2):213-226. View Source
- [2] Adooq Bioscience. GDC-0575 Datasheet. View Source
